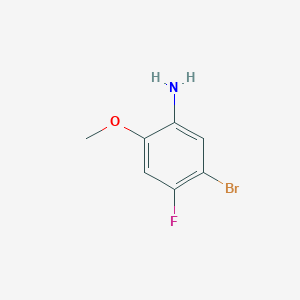

5-Bromo-4-fluoro-2-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGABDLQAULCFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-Bromo-4-fluoro-2-methoxyaniline

Section 1: Introduction and Strategic Importance

5-Bromo-4-fluoro-2-methoxyaniline is a polysubstituted aromatic amine that serves as a highly versatile building block in modern organic synthesis. Its strategic importance is primarily rooted in the fields of medicinal chemistry and materials science, where the unique interplay of its functional groups—an amine, a methoxy ether, and two distinct halogens (bromine and fluorine)—offers a powerful platform for molecular design and functionalization.

The presence of fluorine is a well-established strategy in drug development to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[1] Simultaneously, the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular frameworks.[1][2][3] The aniline and methoxy groups further influence the electronic landscape of the molecule, directing regioselectivity in subsequent reactions and providing sites for further modification. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering field-proven insights and experimental protocols for its characterization and application.

Section 2: Core Physicochemical Characteristics

The utility of a chemical intermediate is defined by its fundamental properties. This section details the known and predicted characteristics of this compound.

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1397237-98-7 | |

| Chemical Formula | C₇H₇BrFNO | |

| Molecular Weight | 220.04 g/mol | Calculated |

| Appearance | Solid (predicted based on related isomers) | - |

| Melting Point | Data not available in public databases | - |

| Boiling Point | Data not available in public databases | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water. | - |

Molecular Structure and Electronic Effects

The aniline ring is substituted with four distinct groups, each contributing to the molecule's overall reactivity:

-

Amino Group (-NH₂): A strong activating, ortho-, para-directing group due to its +R (resonance) effect. It is also a site of basicity.

-

Methoxy Group (-OCH₃): An activating, ortho-, para-directing group, also through a +R effect.

-

Fluorine Atom (-F): Exhibits a dual electronic nature. It is strongly electron-withdrawing via its -I (inductive) effect but also weakly electron-donating through a +R effect. Overall, it is deactivating but ortho-, para-directing.

-

Bromine Atom (-Br): Similar to fluorine, it is deactivating via a -I effect and ortho-, para-directing due to its +R effect. It serves as an excellent leaving group in metal-catalyzed coupling reactions.

The interplay of these effects governs the molecule's nucleophilicity, electrophilicity, and the regioselectivity of further substitutions.

Acidity and Basicity (pKa)

The basicity of the aniline nitrogen is a critical parameter. Compared to aniline itself, the basicity of this compound is expected to be reduced due to the electron-withdrawing inductive effects of the fluorine and bromine atoms. Conversely, the methoxy group's electron-donating resonance effect slightly increases electron density on the ring, partially offsetting the halogens' influence. The precise pKa value requires experimental determination but is crucial for predicting its behavior in acid-base reactions and for developing purification strategies.

Section 3: Spectroscopic and Analytical Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this exact isomer are not widely published, this section outlines the expected spectral characteristics based on its structure and provides standard protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methoxy protons.

-

Aromatic Protons (2H): Two signals in the 6.5-7.5 ppm range, appearing as doublets or doublets of doublets due to coupling with each other and with the fluorine atom.

-

Amine Protons (2H): A broad singlet, typically in the 3.5-4.5 ppm range, whose chemical shift is sensitive to solvent and concentration.

-

Methoxy Protons (3H): A sharp singlet around 3.8-4.0 ppm.

-

-

¹³C NMR: The spectrum should display 7 distinct signals for the 7 carbon atoms due to the molecule's asymmetry. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's functional groups. Key expected absorption bands include:

-

N-H Stretching: A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretching (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic CH₃).

-

C=C Stretching (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

C-O Stretching (Ether): A strong, characteristic band around 1200-1250 cm⁻¹ (aryl alkyl ether).

-

C-F Stretching: A strong absorption in the 1000-1300 cm⁻¹ range.

-

C-Br Stretching: A signal in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak.

-

Isotopic Pattern: A key diagnostic feature will be the isotopic signature of bromine. Two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, will be observed due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides unambiguous confirmation of the presence of a single bromine atom.

Section 4: Chemical Reactivity and Synthetic Applications

The physicochemical properties of this compound dictate its utility as a synthetic intermediate. Its structure offers multiple, regiochemically distinct sites for modification.

Caption: Key reactive sites and corresponding synthetic transformations for this compound.

-

Reactions at the Amino Group: The nucleophilic amine readily undergoes acylation to form amides, alkylation, and diazotization to produce diazonium salts, which are themselves versatile intermediates for introducing a wide range of functional groups.

-

Reactions at the Bromine Atom: This site is the molecule's primary handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, making it invaluable for building molecular complexity.[2][3]

-

Electrophilic Aromatic Substitution: The powerful activating effects of the amine and methoxy groups dominate, directing incoming electrophiles to the remaining open position on the ring. The specific outcome will depend on the reaction conditions and the nature of the electrophile.

Section 5: Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols are mandatory. While specific toxicological data for this isomer is limited, data from closely related bromo- and fluoro-anilines suggest the following precautions.

-

Hazards: Based on related compounds like 4-bromo-2-methoxyaniline, this substance should be considered harmful if swallowed (Acute Toxicity, Oral) and may cause an allergic skin reaction.[4] It should be handled as a potential irritant to the eyes, skin, and respiratory system.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6] All handling of solids should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[8]

Section 6: Experimental Protocols

The following protocols describe fundamental procedures for characterizing this compound. These methods are designed to be self-validating and are standard practice in synthetic and analytical chemistry.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a crucial indicator of a solid compound's purity. A sharp, narrow melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

References

- 1. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methoxyaniline (CAS 330794-03-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-fluoro-2-methoxyaniline, with CAS number 330794-03-1, is a substituted aniline that serves as a valuable intermediate in organic synthesis. Its trifunctional nature, possessing bromo, fluoro, and methoxy groups on the aniline core, makes it a versatile building block for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its properties, a plausible synthetic route, its known hazards, and its applications in chemical synthesis.

Physicochemical and Spectroscopic Properties

The unique substitution pattern on the aromatic ring of 4-Bromo-5-fluoro-2-methoxyaniline imparts specific physicochemical properties that are crucial for its reactivity and handling.

| Property | Value | Source |

| CAS Number | 330794-03-1 | [1] |

| Molecular Formula | C₇H₇BrFNO | [1] |

| Molecular Weight | 220.04 g/mol | [1] |

| Appearance | Solid (form may vary) | [2] |

| DOT Classification | Toxic solids, organic, n.o.s. | [1] |

| Hazard Class | 6.1 | [1] |

| Packing Group | III | [1] |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy group protons, and the amine protons. The coupling patterns of the aromatic protons would provide definitive information about their substitution pattern.

-

¹³C NMR: The carbon NMR would display seven unique signals corresponding to each carbon atom in the molecule.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O, C-F, and C-Br stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of 4-Bromo-5-fluoro-2-methoxyaniline

A specific, detailed synthesis for 4-Bromo-5-fluoro-2-methoxyaniline is not widely published in readily accessible literature, which is common for specialized chemical intermediates. However, a plausible and logical synthetic route can be designed based on established organic chemistry principles, starting from a commercially available precursor. A likely precursor is 3-fluoro-4-methoxyaniline. The synthesis would involve a regioselective bromination.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-Bromo-5-fluoro-2-methoxyaniline.

Detailed Experimental Protocol

Step 1: Regioselective Bromination of 3-Fluoro-4-methoxyaniline

This protocol is a representative example and may require optimization.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluoro-4-methoxyaniline (1 equivalent) in acetonitrile.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in acetonitrile and add it dropwise to the cooled solution of the aniline over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-Bromo-5-fluoro-2-methoxyaniline.

Hazards and Safety Information

4-Bromo-5-fluoro-2-methoxyaniline is classified as a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

If inhaled, move to fresh air and seek medical attention.

-

If swallowed, seek immediate medical attention.

Applications in Organic Synthesis

The primary utility of 4-Bromo-5-fluoro-2-methoxyaniline lies in its role as a versatile intermediate for the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of subsequent chemical transformations.

Key Reaction Chemistries

Caption: Potential reaction pathways for 4-Bromo-5-fluoro-2-methoxyaniline.

-

Reactions at the Amine Group: The primary amine group is a versatile functional handle for N-alkylation, N-arylation, and acylation reactions to introduce various substituents. It can also undergo diazotization to be converted into other functional groups.

-

Cross-Coupling Reactions: The bromo substituent is well-suited for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

-

Nucleophilic Aromatic Substitution: The fluorine atom can potentially undergo nucleophilic aromatic substitution, although this is generally less facile than with more activated systems.

The strategic combination of these reactions allows for the construction of a diverse array of complex molecules with potential applications in drug discovery and materials science. For instance, substituted anilines are common precursors in the synthesis of various kinase inhibitors and other targeted therapeutics.

Conclusion

4-Bromo-5-fluoro-2-methoxyaniline is a valuable and versatile chemical intermediate. While not an end-product with direct biological applications, its utility in the synthesis of complex organic molecules makes it a crucial tool for researchers and professionals in drug development and chemical synthesis. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

References

The Strategic Imperative of Fluorinated Anilines in Modern Drug Discovery

An In-Depth Technical Guide:

A Senior Application Scientist's Perspective on Leveraging Unique Physicochemical Properties for Superior Pharmacological Outcomes

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 40% of new pharmaceuticals containing this unique halogen.[1] Within the vast landscape of fluorinated motifs, the fluorinated aniline scaffold holds a position of particular privilege. This guide provides a comprehensive technical overview of the multifaceted roles of fluorinated anilines in drug discovery. We will dissect the fundamental physicochemical principles governing their utility, from profound modulations of basicity (pKa) and lipophilicity to the enhancement of metabolic stability and the establishment of critical drug-target interactions. This analysis is grounded in field-proven insights, detailing synthetic strategies, providing actionable experimental protocols, and examining authoritative case studies where the fluorinated aniline moiety was decisive in achieving clinical success. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of this powerful structural motif.

The Foundational Synergy: Why Fluorine and Aniline?

The utility of the fluorinated aniline scaffold is not merely additive; it is a synergistic interplay between the properties of the fluorine atom and the aniline core.

-

The Power of Fluorine: As the most electronegative element, fluorine's introduction into an organic molecule is a subtle change with profound consequences.[2][3] It can enhance metabolic stability, modulate acidity and lipophilicity, alter molecular conformation, and improve membrane permeability.[2][4][5] These effects are not guaranteed improvements but are powerful tools for fine-tuning a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

The Versatility of the Aniline Scaffold: The aniline motif is a common feature in bioactive molecules. Its amino group can act as a crucial hydrogen bond donor, and the aromatic ring provides a platform for pi-stacking interactions with biological targets. Furthermore, it serves as a versatile synthetic handle for further molecular elaboration. However, unsubstituted anilines often suffer from rapid metabolic oxidation, leading to poor pharmacokinetic profiles and potential toxicity.[6][7]

The combination—a fluorinated aniline—leverages the synthetic utility and pharmacophoric features of the aniline while using fluorine to mitigate its inherent liabilities and introduce advantageous new properties.

Core Physicochemical Impact of Fluorination on the Aniline Moiety

The decision to incorporate a fluorinated aniline is driven by the chemist's need to solve specific molecular challenges. The primary modulations achieved are in pKa, metabolic stability, and lipophilicity.

pKa Modulation: A Game-Changer for Target Engagement and Bioavailability

The most dramatic and predictable effect of adding fluorine to an aniline ring is the reduction of the amino group's basicity (pKa).

Causality: Fluorine's intense inductive electron-withdrawing effect pulls electron density from the aromatic ring. This delocalization reduces the availability of the nitrogen's lone pair for protonation, thereby decreasing the basicity of the amine.[8][9][10] The position and number of fluorine atoms allow for precise tuning of this effect.

This pKa reduction is a critical tool. Many drug targets, such as kinases, have binding pockets that require a specific protonation state for optimal interaction. By lowering the pKa, a fluorinated aniline can ensure the molecule is in the desired neutral state at physiological pH, enhancing cell permeability and target engagement. Conversely, for other targets, a lower pKa might reduce off-target ionic interactions, improving selectivity.[11][12]

Table 1: Impact of Fluorination on the pKa of Aniline

| Compound | Substitution Pattern | pKa | Change from Aniline |

| Aniline | Unsubstituted | 4.60 | N/A |

| 4-Fluoroaniline | para-F | 4.65 | +0.05 |

| 3-Fluoroaniline | meta-F | 3.51 | -1.09 |

| 2-Fluoroaniline | ortho-F | 3.21 | -1.39 |

| 4-(Trifluoromethyl)aniline | para-CF3 | 3.50 | -1.10 |

| 2,6-Difluoroaniline | di-ortho-F | ~0.5 | ~-4.1 |

Note: pKa values are approximate and can vary with measurement conditions. Data compiled from various chemical data sources.

Caption: Impact of ortho-fluorine substitution on the basicity of aniline.

Enhancing Metabolic Stability: Blocking CYP450 Oxidation

A primary liability of the aniline scaffold is its susceptibility to oxidation by Cytochrome P450 (CYP450) enzymes, particularly at the electron-rich para-position.[13][14] This metabolic "soft spot" can lead to rapid clearance and the formation of reactive metabolites.

Causality: Placing a fluorine atom at a metabolically vulnerable position physically blocks the site from enzymatic oxidation. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to homolytic cleavage under physiological conditions.[15][16][17] Therefore, the CYP450-mediated hydroxylation is prevented, extending the drug's half-life and improving its oral bioavailability.[2][18]

Caption: Fluorine-mediated metabolic blocking of aniline oxidation.

Synthetic Strategies for Accessing Fluorinated Anilines

The accessibility of fluorinated anilines is critical for their use in discovery campaigns. Strategies range from using fluorinated building blocks to late-stage fluorination techniques.

Building Block Approach

The most common method involves starting with a commercially available fluoro- or trifluoromethyl-substituted aromatic compound. A typical sequence is the nitration of a fluorinated benzene derivative followed by the reduction of the nitro group to an amine.

Workflow Example: Synthesis of 4-Fluoro-2-nitroaniline

-

Nitration: 1,3-Difluorobenzene is regioselectively nitrated using a mixture of nitric acid and sulfuric acid to yield 2,4-difluoronitrobenzene.

-

Nucleophilic Aromatic Substitution (SNAr): The nitro-activated fluorine at the 4-position is displaced with ammonia to give 4-fluoro-2-nitroaniline.

-

Reduction (if final product is the diamine): The nitro group can then be reduced, for example, by catalytic hydrogenation, to yield the corresponding diamine.

Advanced & Late-Stage Fluorination

Modern methods focus on introducing fluorine at later stages of a synthetic sequence, which is highly valuable for structure-activity relationship (SAR) studies. This can involve electrophilic fluorination reagents or transition-metal-catalyzed methods.[19][20]

Caption: A representative synthetic workflow for a fluorinated aniline.

Protocol: Synthesis of an Ortho-Trifluoromethoxylated Aniline Derivative

This protocol describes a modern, two-step approach to synthesize a valuable ortho-OCF₃ aniline building block, adapted from documented procedures.[21][22][23] This method highlights the use of specialized fluorinating reagents for challenging transformations.

Objective: To synthesize methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Step 1: O-Trifluoromethylation of N-Aryl-N-hydroxyacetamide

-

Setup: To a 50 mL round-bottom flask, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 0.1 equiv).

-

Solvent Addition: Add anhydrous chloroform (CHCl₃) to create a 0.2 M solution.

-

Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

-

Causality: The Togni reagent acts as an electrophilic source of the "CF₃" group, which is directed to the oxygen of the N-hydroxyacetamide precursor. The catalytic base facilitates the reaction.

-

Step 2: Intramolecular OCF₃ Migration

-

Setup: Place the purified intermediate from Step 1 (1.0 equiv) into a sealed pressure vessel equipped with a magnetic stir bar.

-

Solvent Addition: Add nitromethane (MeNO₂) to create a 1.0 M solution.

-

Reaction: Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 20 hours. Caution: This step must be performed behind a safety shield.

-

Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo.

-

Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

-

Causality: The thermal conditions induce a rearrangement where the -OCF₃ group migrates from the nitrogen atom to the adjacent ortho position on the aromatic ring, a challenging transformation made possible by this specific precursor design.

-

Case Studies: Fluorinated Anilines in FDA-Approved Drugs

The true measure of a chemical motif's value is its successful application in clinically approved therapeutics.

Table 2: Selected FDA-Approved Drugs Featuring a Fluorinated Aniline Moiety

| Drug Name | Therapeutic Area | Role of the Fluorinated Aniline Moiety |

| Ibrutinib | Oncology (BTK Inhibitor) | The fluorophenyl group enhances binding affinity and contributes to a favorable pharmacokinetic profile.[2] |

| Ezetimibe | Cardiovascular (Cholesterol Absorption Inhibitor) | The para-fluorophenyl group increases lipophilicity, which improves intestinal absorption and metabolic stability.[2] |

| Fluoxetine | CNS (SSRI Antidepressant) | The trifluoromethyl group on the phenoxy ring (derived from a trifluoromethyl aniline precursor) is crucial for its selective serotonin reuptake inhibition and metabolic stability.[18] |

| Enasidenib | Oncology (IDH2 Inhibitor) | The difluoroaniline moiety is a key component of the pharmacophore, engaging in critical interactions within the enzyme's active site and providing metabolic stability.[24] |

Deep Dive: Ibrutinib (Imbruvica)

Ibrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) used to treat certain cancers. Its structure features a 4-phenoxyphenylamine core, where one of the phenyl rings is a 4-fluoroaniline derivative in practice. The strategic placement of fluorine was critical. Early non-fluorinated analogs suffered from poor metabolic stability and lower potency. The introduction of the fluorine atom on the aniline-linked phenyl ring served two key purposes:

-

Metabolic Shielding: It blocked a potential site of oxidative metabolism, contributing to a better pharmacokinetic profile suitable for once-daily dosing.

-

Enhanced Binding: The electronic perturbation caused by the fluorine atom subtly altered the conformation and electronic nature of the scaffold, leading to improved binding affinity for the BTK active site.[2]

Fluorinated Anilines as Bioisosteres

Bioisosterism—the replacement of a chemical group with another that retains similar biological activity but has different physical properties—is a powerful strategy in drug design.[25][26] Fluorinated anilines are excellent bioisosteres for their non-fluorinated counterparts.

Problem: A lead compound contains an aniline that is critical for activity but is a metabolic liability. Solution: Replacing the aniline with a fluoroaniline (e.g., 4-fluoroaniline) can block the problematic metabolism while preserving the essential hydrogen-bond donating capability and overall shape, thus maintaining or even improving potency.[6][27] This is a common and effective move in lead optimization campaigns.

Challenges and Future Directions

While highly effective, the use of fluorinated anilines is not without considerations. The extreme stability of the C-F bond can lead to concerns about environmental persistence.[1] Additionally, in rare cases, metabolic C-F bond cleavage can occur, potentially releasing fluoride ions or leading to reactive intermediates, though this is less common for aromatic C-F bonds compared to aliphatic ones.[17][28][29]

The future of this field lies in the continued development of novel, late-stage fluorination and fluoroalkylation methods that allow for more diverse and regioselective introductions of fluorine onto the aniline scaffold.[19][30] This will expand the accessible chemical space and enable chemists to address increasingly complex drug design challenges with even greater precision.

Conclusion

Fluorinated anilines represent a powerful and validated structural class in drug discovery. Their value stems from the predictable and tunable modulation of key physicochemical properties—most notably pKa and metabolic stability. By understanding the underlying causality of these effects and leveraging modern synthetic methods, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles, enhanced target affinity, and greater selectivity. The numerous successful clinical candidates and marketed drugs that incorporate this moiety are a testament to its strategic importance and guarantee its continued prominence in the development of future medicines.

References

- 1. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cresset-group.com [cresset-group.com]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journaleras.com [journaleras.com]

- 11. researchgate.net [researchgate.net]

- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hyphadiscovery.com [hyphadiscovery.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tandfonline.com [tandfonline.com]

- 20. The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 21. scispace.com [scispace.com]

- 22. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 25. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Carbon-Fluorine Bond Activation - LCC CNRS Toulouse [lcc-toulouse.fr]

- 30. Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemoselective Reactivity of 5-Bromo-4-fluoro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Bromo-4-fluoro-2-methoxyaniline is a versatile trifunctional building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an aniline moiety on a methoxy-activated benzene ring, allows for a range of selective chemical transformations. This in-depth guide provides a comprehensive analysis of the differential reactivity of the bromine and fluorine sites, enabling researchers to strategically design synthetic routes for the construction of complex molecular architectures. We will delve into the electronic and steric factors governing this selectivity and provide field-proven insights into key reaction classes, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange.

Introduction: A Molecule of Strategic Importance

This compound is a key intermediate in the synthesis of a variety of high-value compounds, including pharmacologically active agents. Its utility stems from the presence of multiple, orthogonally reactive functional groups. The ability to selectively address the C-Br bond, the C-F bond, or the amino group opens up a vast chemical space for drug discovery and the development of novel materials.

The reactivity of this molecule is governed by a delicate interplay of electronic and steric effects imparted by its substituents:

-

Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are strong electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic substitution through resonance effects.[1][2][3] They are ortho, para-directing.

-

Halogen (-Br, -F) Substituents: Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho, para-directing because of their ability to donate electron density through resonance.[1][2]

This combination of activating and deactivating groups, along with the inherent differences in the reactivity of bromine and fluorine, allows for a high degree of chemoselectivity in various transformations.

The Dichotomy of Halogen Reactivity: A Tale of Two Sites

The primary focus of this guide is the differential reactivity of the bromine and fluorine substituents. The key to unlocking the synthetic potential of this compound lies in understanding which reaction conditions favor transformation at which halogen.

The Bromine Site: A Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation

The carbon-bromine bond is the more reactive site in palladium-catalyzed cross-coupling reactions. This is a consequence of the C-Br bond being weaker than the C-F bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F.[4][5]

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. In the case of this compound, this reaction can be selectively performed at the bromine position to introduce a variety of aryl, heteroaryl, or vinyl groups.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-Br Bond

| Parameter | Condition | Rationale & Insights |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often effective for simple couplings. For more challenging substrates, catalysts with more specialized ligands like dppf are employed.[6][7] |

| Ligand | PPh₃, dppf, SPhos, XPhos | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, improving reaction efficiency.[5][8] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of an inorganic base is typically used to activate the boronic acid for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A mixture of an organic solvent and water is common to dissolve both the organic substrate and the inorganic base. |

| Temperature | 80-110 °C | Heating is generally required to drive the catalytic cycle. |

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

To a degassed solution of this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a mixture of dioxane and water (4:1) is added a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

-

The reaction mixture is heated to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Coupling Selectivity

Caption: Selective Suzuki-Miyaura coupling at the C-Br bond.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[9][10] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br position of this compound to introduce a wide range of primary and secondary amines.

Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination at the C-Br Bond

| Parameter | Condition | Rationale & Insights |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective palladium sources for Buchwald-Hartwig amination. |

| Ligand | BINAP, Xantphos, RuPhos | The choice of ligand is crucial and often depends on the specific amine being coupled. Bulky, electron-rich ligands are generally preferred.[9][11] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |

| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are typically used. |

| Temperature | 80-120 °C | Elevated temperatures are usually necessary to drive the reaction to completion. |

Experimental Protocol: Selective Buchwald-Hartwig Amination

-

An oven-dried Schlenk tube is charged with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable ligand (e.g., Xantphos, 2-6 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv).

-

The tube is evacuated and backfilled with an inert gas.

-

Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to 100-110 °C.

-

The reaction is monitored by TLC or LC-MS. Upon completion, it is cooled, diluted with an organic solvent, and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography.

Diagram 2: Buchwald-Hartwig Amination Selectivity

Caption: Selective Buchwald-Hartwig amination at the C-Br bond.

The Fluorine Site: A Target for Nucleophilic Aromatic Substitution (SNAr)

The carbon-fluorine bond in this compound is the preferred site for nucleophilic aromatic substitution (SNAr). This is because fluorine is a better leaving group than bromine in SNAr reactions, a trend opposite to that observed in palladium-catalyzed couplings. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The general reactivity order for leaving groups in SNAr is F > Cl > Br > I.[12][13]

The aromatic ring is activated towards SNAr by the electron-withdrawing nature of the halogens, although this is somewhat counteracted by the electron-donating amino and methoxy groups.

Table 3: Representative Conditions for Selective SNAr at the C-F Bond

| Parameter | Condition | Rationale & Insights |

| Nucleophile | Alkoxides (e.g., NaOMe), Amines, Thiols | A wide range of nucleophiles can be employed. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, DBU | A base is often required to deprotonate the nucleophile or to act as an acid scavenger. |

| Solvent | DMSO, DMF, NMP | Polar aprotic solvents are used to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[14][15] |

| Temperature | 80-150 °C | Elevated temperatures are typically necessary to overcome the activation energy of the reaction. |

Experimental Protocol: Selective Nucleophilic Aromatic Substitution

-

To a solution of this compound (1.0 equiv) in a polar aprotic solvent (e.g., DMSO) is added the nucleophile (1.5-2.0 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

-

The reaction mixture is heated to 100-140 °C and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and poured into water.

-

The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Diagram 3: SNAr Selectivity

Caption: Selective nucleophilic aromatic substitution at the C-F bond.

Metal-Halogen Exchange: Activating the Bromine Site for Nucleophilic Reactivity

Metal-halogen exchange is a powerful method for converting an aryl halide into a highly reactive organometallic species.[16][17] In the case of this compound, this reaction occurs preferentially at the C-Br bond due to the greater lability of bromine compared to fluorine. This transformation effectively reverses the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile.

The resulting aryllithium or Grignard reagent can be trapped with a variety of electrophiles to introduce new functional groups.

Table 4: Representative Conditions for Selective Metal-Halogen Exchange at the C-Br Bond

| Parameter | Condition | Rationale & Insights |

| Reagent | n-BuLi, s-BuLi, t-BuLi, i-PrMgCl·LiCl | Alkyllithium reagents are commonly used. Grignard reagents can also be effective, sometimes offering better functional group tolerance.[1][18] |

| Solvent | THF, Diethyl ether | Anhydrous ethereal solvents are essential to prevent quenching of the highly basic organometallic intermediate. |

| Temperature | -78 °C to -40 °C | Low temperatures are critical to prevent side reactions, such as decomposition or reaction with other functional groups in the molecule.[19] |

| Electrophile | CO₂, Aldehydes, Ketones, Alkyl halides, etc. | A wide range of electrophiles can be used to quench the organometallic intermediate. |

Experimental Protocol: Selective Metal-Halogen Exchange and Electrophilic Quench

-

To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added an alkyllithium reagent (e.g., n-BuLi, 1.1 equiv) dropwise.

-

The mixture is stirred at -78 °C for a short period (e.g., 15-30 minutes) to allow for the metal-halogen exchange to occur.

-

The desired electrophile (1.2 equiv) is then added at -78 °C.

-

The reaction is allowed to warm slowly to room temperature and then quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Diagram 4: Metal-Halogen Exchange and Electrophilic Quench

Caption: Selective metal-halogen exchange at the C-Br bond followed by electrophilic quench.

Conclusion: A Roadmap for Strategic Synthesis

The chemoselective functionalization of this compound offers a powerful platform for the synthesis of diverse and complex molecules. By carefully selecting the reaction type and conditions, researchers can selectively target either the bromine or the fluorine substituent, enabling a stepwise and controlled elaboration of the molecular scaffold. The principles and protocols outlined in this guide provide a solid foundation for leveraging the unique reactivity of this valuable building block in drug discovery and materials science endeavors.

References

- 1. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acgpubs.org [acgpubs.org]

- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 17. ias.ac.in [ias.ac.in]

- 18. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. joss.tcnj.edu [joss.tcnj.edu]

A Guide to the Safe Handling of 5-Bromo-4-fluoro-2-methoxyaniline for Advanced Research

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 5-Bromo-4-fluoro-2-methoxyaniline (CAS No. 1393442-47-8). Designed for researchers, chemists, and professionals in drug development, this guide moves beyond mere procedural lists to instill a deep, causation-based understanding of the requisite safety protocols. As a substituted halogenated aniline, this compound is a valuable intermediate in organic synthesis, but its structural motifs also necessitate a rigorous and informed approach to laboratory safety.

The Compound Profile: Understanding the Inherent Risks

This compound is a poly-substituted aromatic amine. Its utility in medicinal chemistry and materials science stems from the orthogonal reactivity of its functional groups: the aniline for amide bond formation or diazotization, the bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the electron-withdrawing fluorine atom which can influence reaction pathways and molecular properties.

However, the very features that make it synthetically valuable also define its hazard profile. Halogenated anilines as a class are known for their potential toxicity. The primary risks are associated with acute toxicity upon ingestion, dermal contact, or inhalation, as well as potential for skin and eye irritation.

Table 1: GHS Classification and Hazard Statements (Based on Analogue Data)[1]

| Hazard Class | Category | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

The Core of Safety: A Risk-Based Handling Workflow

Effective safety is not a checklist but a dynamic workflow. It begins before the container is opened and ends only when all waste is properly disposed of. The following diagram illustrates the critical decision points and actions for a researcher handling this compound.

Caption: A logical workflow for handling hazardous chemical intermediates.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of "As Low As Reasonably Practicable" (ALARP) dictates the hierarchy of controls. Reliance on PPE is the final line of defense, preceded by robust engineering and administrative controls.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and reactions, must be performed inside a certified chemical fume hood.[1][2] This is the primary control to prevent inhalation of dust or vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[1]

-

Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the identified hazards of toxicity and irritation.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][3] A face shield should be considered if there is a significant risk of splashes.

-

Skin Protection:

-

Gloves: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[1] Always wash hands thoroughly after removing gloves.[2]

-

Lab Coat: A full-sleeved, buttoned lab coat is mandatory to protect skin and clothing.

-

-

Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, if engineering controls fail or during a large-scale spill cleanup where dust or aerosol generation is unavoidable, a full-face respirator with appropriate cartridges should be used.[1][4]

Handling, Storage, and Incompatibilities

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[1][2] Keep it away from incompatible materials and foodstuff containers.[1][2] An inert atmosphere (e.g., under argon or nitrogen) can be beneficial for long-term storage to prevent potential degradation.[5]

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids, which can react exothermically or degrade the compound.[3]

-

Safe Handling Practices:

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is key to mitigating the consequences of an accidental exposure or release.

Table 2: First-Aid Measures[1][3]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. |

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Prevent the spill from entering drains or waterways.

-

Clean-up: For a small solid spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][3] Use spark-proof tools if a flammable solvent is present.[1]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 3.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a representative example of how this compound might be used in a common C-C bond-forming reaction. The causality for each step is explained to reinforce the link between theory and safe practice.

Objective: To synthesize 5-Aryl-4-fluoro-2-methoxyaniline.

Caption: Step-by-step workflow for a typical cross-coupling reaction.

Step-by-Step Methodology & Rationale

-

Inert Atmosphere Setup (Causality: Catalyst Stability): Assemble a round-bottom flask with a magnetic stir bar and a condenser in the fume hood. Purge the system with an inert gas (Nitrogen or Argon). This is critical because Palladium(0) catalysts are sensitive to oxygen and can be readily oxidized to an inactive state.

-

Reagent Addition (Causality: Stoichiometry and Safety): To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, 2-3 eq). Handling these solids in an inert atmosphere glovebox or quickly under a positive flow of inert gas minimizes exposure and side reactions. The base is essential for the transmetalation step of the catalytic cycle.

-

Solvent Addition (Causality: Solubility and Reaction Rate): Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via cannula or syringe. Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) is another crucial step to remove dissolved oxygen. The solvent system is chosen to dissolve both the organic and inorganic reagents.

-

Heating (Causality: Activation Energy): Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. The thermal energy overcomes the activation energy barrier for the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Monitoring (Causality: Reaction Endpoint): Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up (Causality: Isolation and Purification): Cool the reaction to room temperature. Quench by adding water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification (Causality: Purity): Purify the crude product using flash column chromatography on silica gel to obtain the pure 5-Aryl-4-fluoro-2-methoxyaniline.

Disposal Considerations

Chemical waste must be handled in accordance with institutional, local, and national regulations.

-

Waste Segregation: All waste containing this compound, including reaction residues and contaminated materials (gloves, paper towels), must be collected in a clearly labeled, sealed container for halogenated organic waste .

-

Disposal: The waste container should be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain.[3]

By integrating a deep understanding of the chemical's properties with a structured, risk-based workflow, researchers can confidently and safely utilize this compound to advance their scientific objectives.

References

Methodological & Application

Synthetic Routes for 5-Bromo-4-fluoro-2-methoxyaniline: An Application Note and Protocol Guide

Introduction

5-Bromo-4-fluoro-2-methoxyaniline is a key building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring electron-donating and electron-withdrawing groups, renders it a versatile precursor for the synthesis of a wide array of complex molecules with potential therapeutic applications. This application note provides detailed protocols for two distinct and reliable synthetic routes to this valuable compound, designed to be accessible to researchers and scientists in both academic and industrial settings.

The presented methodologies are selected to offer a balance between efficiency, scalability, and the availability of starting materials. Each protocol is accompanied by mechanistic insights and justifications for the experimental choices, ensuring a thorough understanding of the underlying chemistry.

Route 1: Regioselective Bromination via a Protection-Deprotection Strategy

This route is often the preferred method due to its directness and generally high yields. It commences with the commercially available 4-fluoro-2-methoxyaniline and employs a protection-bromination-deprotection sequence to ensure the regioselective installation of the bromine atom at the C5 position. The initial protection of the highly activating amino group as an acetamide is crucial to prevent polysubstitution and direct the bromination to the desired position.

Mechanistic Rationale

The amino group of an aniline is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Direct bromination of 4-fluoro-2-methoxyaniline would likely lead to a mixture of products, including di- and tri-brominated species. By converting the amino group to an acetamide, its activating effect is attenuated. The bulky acetyl group also provides steric hindrance at the ortho positions, further favoring electrophilic attack at the less hindered para position relative to the amide (C5).

Experimental Workflow

Introduction: The Strategic Value of 5-Bromo-4-fluoro-2-methoxyaniline in Modern Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 5-Bromo-4-fluoro-2-methoxyaniline in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, a testament to its power in forging carbon-carbon bonds. Its impact was formally recognized with the 2010 Nobel Prize in Chemistry awarded to its pioneers, including Akira Suzuki.[1][2] This palladium-catalyzed reaction is indispensable in the pharmaceutical and materials science industries for its mild conditions, functional group tolerance, and the stability of its reagents.[3][4]

Within the vast arsenal of building blocks available to synthetic chemists, this compound emerges as a particularly valuable substrate. Its unique substitution pattern—an electron-rich aniline bearing a bromine for coupling, a fluorine for electronic modulation, and a methoxy group—makes it a highly strategic starting material for the synthesis of complex biaryl scaffolds. These motifs are prevalent in pharmacologically active compounds, where precise control over steric and electronic properties can dictate biological activity.[5] This guide provides a detailed exploration of the theoretical underpinnings and practical execution of Suzuki-Miyaura reactions utilizing this key intermediate.

Compound Profile: this compound

-

Chemical Name: this compound

-

Molecular Formula: C₇H₇BrFNO

-

Molecular Weight: 220.04 g/mol

-

CAS Number: 1393442-45-6 (This specific isomer is less common than related structures like 4-Bromo-5-fluoro-2-methoxyaniline[6] or 2-Bromo-5-fluoro-4-methoxyaniline[7], but the principles of reactivity are analogous).

-

Structure:

(Note: Image is a representation of the named structure.)

(Note: Image is a representation of the named structure.)

The Engine of Innovation: Deconstructing the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered around a palladium complex. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][8][9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the this compound. This is often the rate-limiting step. The electron-donating nature of the aniline and methoxy groups can make this step more challenging compared to electron-poor aryl halides, necessitating a carefully chosen catalyst system.

-

Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide. This is a critical step where the choice of base and solvent plays a significant role.[1][2][3]

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]

Causality in Experimental Design: Selecting the Right Tools

A successful Suzuki-Miyaura coupling is not merely a matter of mixing reagents; it is a carefully orchestrated interplay of components, each with a specific function.

-

Palladium Precatalyst: While Pd(0) is the active species, air-stable Pd(II) precatalysts like Palladium(II) Acetate (Pd(OAc)₂) or preformed catalysts such as CataCXium A Pd G3 are commonly used.[4] These are reduced in situ to generate the active catalyst. The choice of precatalyst can influence reaction kinetics and catalyst stability.

-

Ligands—The Key to Reactivity: For electron-rich aryl bromides like our substrate, ligands are not optional; they are essential. They stabilize the palladium center and tune its electronic properties to facilitate the challenging oxidative addition step.

-

Bulky Biarylphosphine Ligands: Ligands developed by the Buchwald group, such as SPhos and t-BuXPhos, are exceptionally effective.[3][11] Their bulk promotes reductive elimination, while their electron-donating nature accelerates oxidative addition.

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form highly stable and active palladium complexes, offering a powerful alternative to phosphine ligands.[12]

-

-

Base—The Activator: The base's primary role is to activate the boronic acid for transmetalation.[3] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically affect yield, with stronger bases often required for less reactive boronic acids. The base's solubility and strength must be matched to the solvent and substrate.

-

Solvent System: A solvent or solvent mixture is chosen to solubilize both the organic substrates and the inorganic base. Common choices include ethereal solvents like 1,4-dioxane or 2-MeTHF, often with water as a co-solvent to aid in dissolving the base and facilitating the formation of the active boronate species.[4][13]

Application Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Objective: To synthesize a 5-aryl-4-fluoro-2-methoxyaniline derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Degassed water

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Experimental Workflow

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

-

Establish Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.

-

Reaction: Heat the mixture to 80–100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Data & Optimization

The following table provides a comparative overview of typical conditions, illustrating how modifying parameters can influence the outcome. Yields are illustrative and will vary based on the specific arylboronic acid used.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Est. Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 100 | 12 | 85-95% |

| 2 | Pd₂(dba)₃ (1) | t-BuXPhos (3) | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O (10:1) | 90 | 18 | 80-90% |

| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Toluene/EtOH/H₂O | 80 | 24 | 40-60% |

| 4 | CataCXium A Pd G3 (2) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 80 | 8 | >90% |

Analysis:

-

Entries 1 & 2 demonstrate the effectiveness of modern bulky phosphine ligands for this type of electron-rich substrate, leading to high yields.

-

Entry 3 shows that older catalyst systems like Pd(PPh₃)₄ are often less efficient for challenging substrates, resulting in lower yields and longer reaction times.

-

Entry 4 highlights the utility of preformed palladacycle catalysts, which can be highly active and efficient.[4]

Troubleshooting and Field-Proven Insights

-

Low or No Conversion:

-

Cause: Inefficient oxidative addition or catalyst deactivation. The unprotected aniline can sometimes coordinate to the palladium.

-

Solution: Screen a more electron-rich ligand (e.g., RuPhos). Ensure all reagents are pure and solvents are rigorously degassed. Consider a different precatalyst or base. While less ideal, protecting the aniline as a carbamate can be a final resort.[4]

-

-

Protodeboronation:

-

Cause: The boronic acid reacts with water to revert to the corresponding arene, reducing the amount of nucleophile available for coupling.

-

Solution: Use a slight excess of the boronic acid (1.2-1.5 equiv). Minimize water content in the reaction or switch to a boronate ester (e.g., a pinacol ester), which is more stable.[14]

-

-

Hydrodehalogenation:

-

Cause: The aryl bromide is reduced to the corresponding arene without coupling.

-

Solution: This can indicate issues with the transmetalation step being too slow. Ensure the base is appropriate and sufficiently soluble. A different ligand/solvent combination may be required to accelerate transmetalation relative to competing side reactions.

-

By understanding the mechanistic principles and carefully selecting the reaction components, researchers can effectively leverage this compound as a powerful tool for the synthesis of novel and complex molecular architectures essential for drug discovery and development.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromo-5-fluoro-2-methoxyaniline, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 7. 445441-58-7|2-Bromo-5-fluoro-4-methoxyaniline|BLD Pharm [bldpharm.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for the Synthesis and Evaluation of a Novel SIRT6 Activator

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Activating SIRT6

Sirtuin 6 (SIRT6) has emerged as a critical regulator of cellular homeostasis, playing pivotal roles in processes that are fundamental to health and longevity.[1] As a NAD+-dependent protein deacylase and mono-ADP-ribosyltransferase, SIRT6 is intricately involved in DNA repair, genome stability, metabolic regulation, and inflammation.[1][2] Its enzymatic activities, particularly the deacetylation of histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), are crucial for maintaining chromatin structure and gene expression.[3]

Given its profound influence on cellular health, dysregulation of SIRT6 activity has been implicated in a host of age-related pathologies, including cancer, metabolic disorders, and neurodegenerative diseases. Consequently, the development of small-molecule activators of SIRT6 represents a promising therapeutic strategy to counteract these conditions.[1] This document provides a detailed guide for the synthesis of a putative novel SIRT6 activator, leveraging the versatile chemical intermediate, 5-Bromo-4-fluoro-2-methoxyaniline. The protocols herein are designed to be robust and reproducible, providing a solid foundation for the discovery and development of next-generation SIRT6-targeted therapeutics.

SIRT6 Signaling Pathways and Therapeutic Rationale

SIRT6 exerts its influence through a complex network of signaling pathways, underscoring its importance as a therapeutic target. A comprehensive understanding of these pathways is essential for the rational design and evaluation of SIRT6 activators.

Key SIRT6-Mediated Pathways:

-

DNA Damage Repair: SIRT6 is a key player in multiple DNA repair pathways, including base excision repair and double-strand break repair. It is recruited to sites of DNA damage where it facilitates the recruitment of repair machinery.[3]

-

Metabolic Regulation: SIRT6 is a critical regulator of glucose and lipid metabolism. It represses the expression of several glycolytic genes, thereby influencing cellular energy production.[3]

-

Inflammation: SIRT6 acts as a negative regulator of the NF-κB signaling pathway, a central mediator of inflammatory responses. By deacetylating components of the NF-κB complex, SIRT6 dampens the expression of pro-inflammatory cytokines.[4]

-

Telomere Maintenance: SIRT6 contributes to the stability of telomeres, the protective caps at the ends of chromosomes, which are crucial for preventing genomic instability and cellular senescence.

The activation of SIRT6 is, therefore, a multifaceted therapeutic approach with the potential to address a range of diseases characterized by genomic instability, metabolic dysregulation, and chronic inflammation.

Caption: SIRT6 signaling pathways and their therapeutic implications.

Synthesis of a Novel SIRT6 Activator from this compound

The following protocol outlines a proposed synthetic route to a novel SIRT6 activator, structurally analogous to the known activator MDL-800.[5] The key starting material, this compound, provides a versatile scaffold for the construction of the target molecule. The methoxy group is expected to have similar electronic and steric properties to the methyl group in the MDL-800 synthesis, making this a rational adaptation.[6]

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for the SIRT6 activator.

Experimental Protocols

Part 1: Synthesis of Intermediate 1: N-(5-bromo-4-fluoro-2-methoxyphenyl)benzenesulfonamide

Rationale: This initial step forms the core sulfonamide linkage. The use of pyridine as a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Materials:

-

This compound

-

Benzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.5 eq) to the stirred solution.

-

Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl.

-

Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-